molecular formula C15H15BrO2 B6293751 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene CAS No. 2379322-32-2

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

Cat. No. B6293751
CAS RN: 2379322-32-2
M. Wt: 307.18 g/mol
InChI Key: NYRVXMOVOBCZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” is an organic compound. It is a derivative of benzene, which is an aromatic compound with a ring structure . The compound contains a benzyloxy group, a bromo group, and a methoxymethyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It has a benzene ring as the core structure. Attached to this ring are a benzyloxy group (a benzyl group attached through an oxygen atom), a bromo group (a bromine atom), and a methoxymethyl group (a methyl group attached through an oxygen atom) .

Scientific Research Applications

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and antidepressant drugs. It has also been used in the synthesis of chemical reagents, such as dyes and catalysts, and in the synthesis of pharmaceutical intermediates. In addition, it has been used in the synthesis of various polymers and in the study of biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to dissolve in aqueous solutions. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, it is relatively inexpensive and readily available, which makes it an ideal starting material for a variety of research studies. However, it is important to note that this compound is a hazardous chemical and should be handled with care in the laboratory.

Future Directions

There are several potential future directions for the use of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene. It could be used as a starting material for the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and antidepressant drugs. It could also be used in the synthesis of polymers, catalysts, and pharmaceutical intermediates. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs. Finally, it could be used to develop new methods for the synthesis of compounds with specific properties.

Synthesis Methods

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene can be synthesized by several methods. The most common method is the Williamson ether synthesis, which involves the reaction of a primary alkyl halide and an alkoxide. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, and the resulting product is this compound. Other methods of synthesis include the Grignard reaction, the Hantzsch reaction, and the Ullmann reaction.

Safety and Hazards

The safety and hazards associated with “4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” would depend on its physical and chemical properties. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

1-bromo-2-(methoxymethyl)-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-17-11-13-9-14(7-8-15(13)16)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXMOVOBCZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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